2-(Diethylamino)ethanol hydrochloride

Description

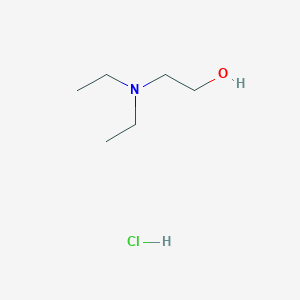

2-(Diethylamino)ethanol hydrochloride (CAS 14426-20-1) is a quaternary ammonium salt with the molecular formula C₆H₁₆ClNO and a molecular weight of 153.65 g/mol . It is characterized by its high water solubility and serves as a critical reagent in biochemical applications, particularly in protein purification, enzyme assays, and affinity chromatography due to its role as a cation exchanger . Structurally, it consists of a diethylamino group attached to an ethanol backbone, which is protonated as a hydrochloride salt, enhancing its ionic interaction capabilities with biological macromolecules .

The compound is commercially available with purities ≥98% and is sensitive to moisture, requiring storage in dry conditions . Its synonyms include DEAE-HCl, 2-diethylaminoethanol hydrochloride, and Perdilaton .

Structure

2D Structure

Properties

IUPAC Name |

diethyl(2-hydroxyethyl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-3-7(4-2)5-6-8;/h8H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQUKJMNGUJRFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+](CC)CCO.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14426-20-1 | |

| Record name | Ethanol, 2-(diethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14426-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Scientific Research Applications

Pharmaceutical Applications

2-(Diethylamino)ethanol hydrochloride is primarily utilized in the pharmaceutical industry as a precursor for various drug formulations.

- Local Anesthetics : It is involved in synthesizing procaine, a widely used local anesthetic, through its reaction with 4-aminobenzoic acid. This application is critical in pain management during surgical procedures .

- Buffering Agents : The compound serves as a buffering agent in pharmaceutical formulations, helping to maintain pH levels in injectable solutions and topical preparations .

Industrial Applications

The compound finds extensive use in various industrial processes:

- Corrosion Inhibitor : It acts as a corrosion inhibitor in steam and condensate lines by neutralizing carbonic acid and scavenging oxygen, thereby preventing metal degradation .

- Catalyst in Polymer Synthesis : It is employed as a catalyst for synthesizing polymers, enhancing the efficiency of polymerization reactions .

- Surface-active Agents : this compound is used in the formulation of cleaning agents, lubricants, and emulsifying agents due to its surfactant properties .

Environmental Applications

Recent studies have highlighted the potential of this compound in environmental applications:

- CO₂ Capture : Research indicates that it can be utilized as an absorbent for carbon dioxide capture, showing higher absorption capacities compared to conventional solvents. This application is crucial for reducing greenhouse gas emissions .

Toxicological Studies and Safety

While the compound has beneficial applications, it is essential to consider its safety profile:

- Irritation Potential : Studies indicate that this compound can cause irritation to the skin and respiratory tract upon exposure. The Occupational Safety and Health Administration (OSHA) has established exposure limits due to these effects .

- Absorption and Metabolism : The compound is rapidly absorbed via oral and dermal routes, with significant distribution observed in various tissues. It is primarily excreted unchanged through urine .

Case Study 1: Procaine Synthesis

A study conducted on the synthesis of procaine demonstrated the effectiveness of this compound as a precursor. The reaction conditions were optimized to yield high purity procaine, showcasing its pharmaceutical significance.

Case Study 2: CO₂ Absorption Efficiency

An experimental study evaluated the CO₂ absorption efficiency of this compound compared to traditional amines. Results indicated a significantly higher absorption rate, suggesting its potential role in carbon capture technologies.

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethanol hydrochloride involves its interaction with molecular targets through its diethylamino group. This group can participate in hydrogen bonding and electrostatic interactions, which are crucial for its role as a phase transfer catalyst and in the synthesis of peptides and proteins. The compound’s ability to form quaternary ammonium salts enhances its effectiveness in catalyzing reactions between immiscible phases .

Comparison with Similar Compounds

A. Backbone and Functional Groups

- 2-(Diethylamino)ethanol HCl: Contains a hydroxyl group (-OH) that enhances water solubility, making it ideal for aqueous buffer systems in chromatography .

- Adiphenine HCl : Features a diphenylacetate ester, increasing lipophilicity and enabling membrane penetration for antispasmodic effects .

- Procaine HCl: Incorporates a para-aminobenzoic acid (PABA) ester, which blocks sodium channels in nerve cells, explaining its anesthetic properties .

B. Solubility and Reactivity

- The hydroxyl group in 2-(Diethylamino)ethanol HCl grants superior water solubility compared to chlorinated derivatives like 2-(Diethylamino)ethyl chloride HCl, which is more reactive in alkylation reactions .

- Benactyzine HCl’s benzilate ester contributes to lower aqueous solubility but enhances binding to muscarinic receptors in the central nervous system .

Chemical Reactions Analysis

Chlorination Reactions

The hydroxyl group undergoes substitution with chlorinating agents like thionyl chloride (SOCl₂), forming chloro derivatives. A patent (CN103408432A) details similar reactivity for analogous compounds :

Reaction Scheme :

| Condition | Detail |

|---|---|

| Temperature | 5–15°C (initial), 30–45°C (post-addition) |

| Molar Ratio (SOCl₂:Amine) | 1.05–1.2:1 |

| Yield | 88.6% (reported for analogous compound) |

Esterification and Amide Formation

The alcohol group reacts with acyl chlorides or anhydrides to form esters, while the amine participates in amidation:

Esterification Example :

Amidation Example :

Reaction with 4-aminobenzoic acid to synthesize procaine :

Metabolic and Degradation Pathways

In biological systems, the compound undergoes oxidation and conjugation :

-

N-Oxidation :

-

Oxidative Deamination :

| Parameter | Value |

|---|---|

| Urinary Excretion (Rats) | 58.5% within 24 hours |

| Plasma Half-Life (Humans) | ~3–8 hours |

Corrosion Inhibition

The free base (2-diethylaminoethanol) reacts with CO₂ in steam systems to form carbamates, neutralizing acidic corrosion :

| Application | Effectiveness |

|---|---|

| Steel Protection | Reduces corrosion rate by 60–70% in acidic media |

Polymerization Catalysis

The compound acts as a catalyst in polyurethane and epoxy resin synthesis by facilitating isocyanate-alcohol reactions :

Reaction Mechanism :

Preparation Methods

Reaction Mechanism and Stoichiometry

The hydrochlorination of 2-(diethylamino)ethanol using thionyl chloride () proceeds via nucleophilic substitution, where the hydroxyl group of the ethanol moiety is replaced by a chloride ion. The reaction occurs in two stages:

-

Chlorination :

Thionyl chloride reacts exothermically with 2-(diethylamino)ethanol in an inert solvent (e.g., toluene), generating 2-(diethylamino)chloroethane and gaseous byproducts.

-

Hydrochloride Formation :

The intermediate chloroethane derivative is treated with aqueous hydrochloric acid to yield the final hydrochloride salt:

Optimized Synthetic Procedure

The patent CN101250145A outlines the following optimized conditions:

| Parameter | Specification |

|---|---|

| Molar ratio (ethanol:SOCl₂) | 1:1 to 1:1.5 |

| Solvent | Toluene |

| Reaction temperature | 60–75°C (reflux) |

| Reaction time | 1–4 hours |

| Workup steps | Cooling, filtration, vacuum drying |

| Yield | ~90% |

| Purity | >98% (by distillation) |

Critical Steps :

-

Temperature Control : Maintaining the reaction below 40°C during thionyl chloride addition prevents runaway exothermic reactions.

-

Neutralization : Post-reaction, the mixture is neutralized with 50% NaOH to pH 10, facilitating layer separation.

-

Purification : The organic layer is extracted with benzene, dried over anhydrous , and distilled under reduced pressure to isolate the hydrochloride salt.

Direct Hydrochloric Acid Neutralization

Reaction Overview

A simpler method involves direct neutralization of 2-(diethylamino)ethanol with concentrated hydrochloric acid:

This acid-base reaction is efficient under controlled conditions but requires careful handling due to the exothermic nature of protonating tertiary amines.

Procedure and Challenges

| Parameter | Specification |

|---|---|

| Reactants | 2-(Diethylamino)ethanol, HCl (gas or aqueous) |

| Solvent | Water or ethanol |

| Temperature | 0–10°C (ice-water bath) |

| Reaction time | 1–2 hours |

| Yield | 75–85% |

| Purity | 90–95% (requires recrystallization) |

Operational Considerations :

-

Slow Addition : Hydrochloric acid is added dropwise to the ethanolamine to mitigate heat generation.

-

Crystallization : The product is precipitated by cooling the reaction mixture and recrystallized from ethanol/ether mixtures.

-

Impurity Profile : Residual water or unreacted HCl may necessitate additional drying steps under vacuum.

Comparative Analysis of Methods

| Metric | Thionyl Chloride Method | Direct HCl Neutralization |

|---|---|---|

| Yield | 90% | 75–85% |

| Purity | >98% | 90–95% |

| Reaction Time | 4–6 hours (including workup) | 2–3 hours |

| Scalability | Suitable for industrial production | Limited by exothermicity |

| Byproducts | , gas | None significant |

| Cost | Higher (specialized reagents) | Lower |

Key Trade-offs :

-

The thionyl chloride method offers superior yield and purity but involves hazardous reagents and complex waste management.

-

Direct neutralization is cost-effective and faster but struggles with scalability due to heat dissipation challenges.

Industrial Production Insights

Large-scale synthesis adopts the thionyl chloride route due to its reproducibility and high throughput. Industrial reactors employ:

Q & A

Basic Research Questions

Q. What are the optimized laboratory-scale synthesis routes for 2-(Diethylamino)ethanol hydrochloride?

- Methodological Answer : The compound is synthesized via nucleophilic substitution between diethylamine and 2-chloroethanol under controlled acidic conditions. After reaction completion, the product is precipitated by adding concentrated hydrochloric acid and purified via recrystallization using ethanol/water mixtures. Key parameters include maintaining anhydrous conditions to minimize hydrolysis and optimizing stoichiometry (molar ratio ~1:1.1 for diethylamine:2-chloroethanol) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR (DO, 400 MHz) should show peaks at δ 1.2 (t, 6H, CH), 3.3 (q, 4H, N-CH), 3.7 (t, 2H, CH-OH), and 4.1 (t, 2H, CH-N) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm the presence of -OH (broad peak ~3400 cm) and quaternary ammonium (stretching ~2800 cm) .

- Mass Spectrometry (MS) : ESI-MS should display a molecular ion peak at m/z 153.65 (M-Cl) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation (H335 risk). Emergency eyewash stations and safety showers must be accessible .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. How does this compound function as a precursor in synthesizing quaternary ammonium compounds?

- Methodological Answer : The compound’s tertiary amine group undergoes alkylation with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) at 60–80°C. For example, reaction with benzyl chloride forms a quaternary ammonium salt, confirmed by C NMR (appearance of a benzyl carbon peak at δ 70–75) . Kinetic studies suggest pseudo-first-order dependence on alkyl halide concentration .

Q. What are the stability challenges of this compound under varying pH conditions?

- Methodological Answer :

- Acidic Conditions (pH < 3) : Stable due to protonation of the amine group (pKa ~10.5). Hydrolysis is negligible over 24 hours at 25°C .

- Basic Conditions (pH > 9) : Rapid degradation occurs via nucleophilic attack on the ethanol moiety. Stability studies in NaOH (0.1 M) show 50% decomposition within 2 hours at 25°C. Use buffered solutions (pH 4–6) for long-term storage .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Conflicting solubility values (e.g., 2000 g/L in water at 20°C vs. 1500 g/L in older literature) arise from hydration state variations. To standardize:

- Drying : Dry samples at 105°C for 3 hours to remove adsorbed water .

- Gravimetric Analysis : Saturate aqueous solutions at 25°C, filter, and measure residue mass after evaporation. Compare results with NIST reference data .

Key Research Applications

- Organic Synthesis : Intermediate for anticholinergic agents (e.g., Adiphenine HCl synthesis via esterification with diphenylacetic acid) .

- Biochemistry : Cholinergic receptor studies—acts as a competitive inhibitor of acetylcholine binding (IC ~5 µM in rat brain homogenates) .

- Material Science : Modifier for pH-responsive polymers due to its tertiary amine group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.